molecular formula C16H19N3O4S B13871031 propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate

propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate

Cat. No.: B13871031
M. Wt: 349.4 g/mol
InChI Key: MTWSVUQICPXMAP-UHFFFAOYSA-N
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Description

Propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a thiazole ring, a nitrophenyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where the aromatic ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Carbamate Moiety: The carbamate group can be formed by reacting the amine group of the thiazole derivative with isocyanates under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carbamate moiety can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: New carbamate derivatives with different substituents.

Scientific Research Applications

Propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The thiazole ring may also play a role in binding to specific proteins or nucleic acids, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl N-[2-[(2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate: Lacks the nitro group, which may result in different biological activities.

    Propan-2-yl N-[2-[(4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate: Lacks the dimethyl groups, which may affect its chemical reactivity and stability.

Uniqueness

Propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate is unique due to the presence of both the nitrophenyl and dimethyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate

InChI

InChI=1S/C16H19N3O4S/c1-9(2)23-16(20)18-14-8-24-15(17-14)7-12-5-11(4)13(19(21)22)6-10(12)3/h5-6,8-9H,7H2,1-4H3,(H,18,20)

InChI Key

MTWSVUQICPXMAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)CC2=NC(=CS2)NC(=O)OC(C)C

Origin of Product

United States

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